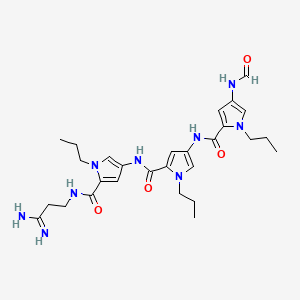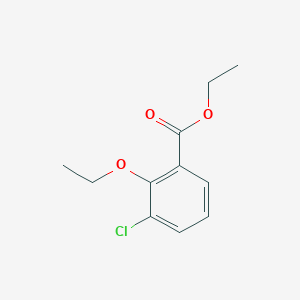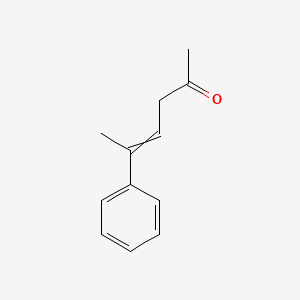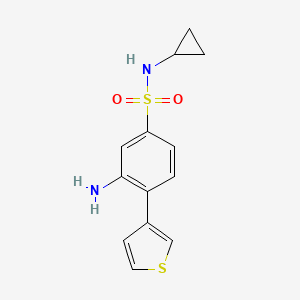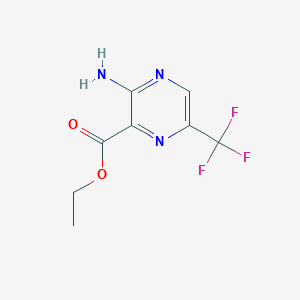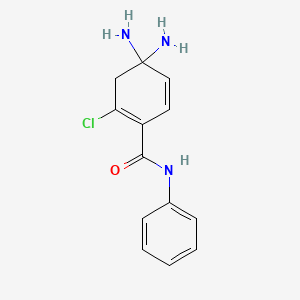![molecular formula C18H14N2O B13978471 2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine](/img/structure/B13978471.png)
2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine is a complex organic compound with the molecular formula C17H12N2O. This compound is known for its unique structure, which includes a benzofuro[2,3-b]pyridine core substituted with methyl and pyridinyl groups. It has a molecular weight of 260.29 g/mol and is used in various scientific research applications due to its interesting chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine typically involves the reaction of 2-bromopyridine with 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine. This reaction is carried out under inert atmosphere conditions, usually at room temperature. The reaction is facilitated by a palladium catalyst, which helps in the coupling of the bromopyridine and the boronate ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinyl derivatives.
科学的研究の応用
2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
類似化合物との比較
Similar Compounds
- 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
- 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine
- 8-(4-isopropylpyridin-2-yl)-2-methylbenzofuro[2,3-b]pyridine
Uniqueness
2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C18H14N2O |
|---|---|
分子量 |
274.3 g/mol |
IUPAC名 |
2-methyl-8-(4-methylpyridin-2-yl)-[1]benzofuro[2,3-b]pyridine |
InChI |
InChI=1S/C18H14N2O/c1-11-8-9-19-16(10-11)15-5-3-4-13-14-7-6-12(2)20-18(14)21-17(13)15/h3-10H,1-2H3 |
InChIキー |
WNAQOYVVJKAMKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=CC=CC3=C2OC4=C3C=CC(=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


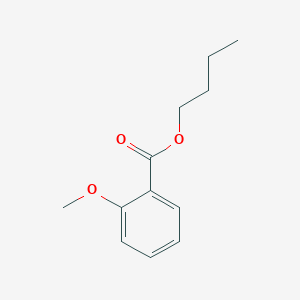
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
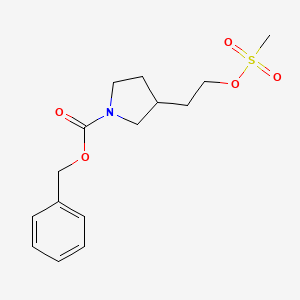
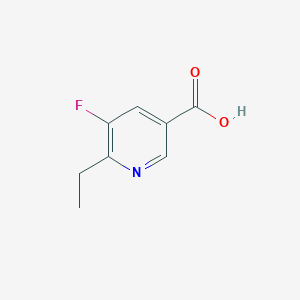
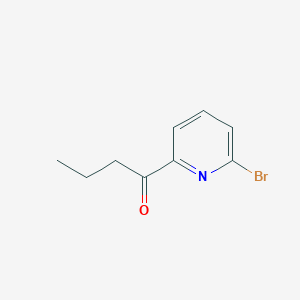
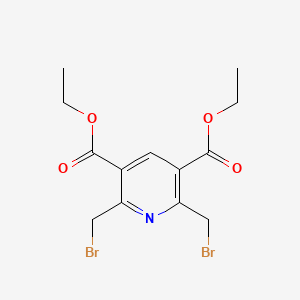
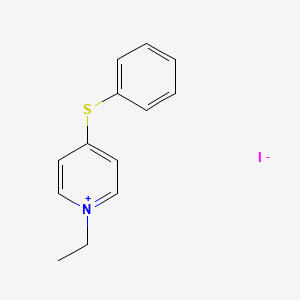
![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
